

On-Target Efficacy of IACS-13909: A Comparative Analysis

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Compound of Interest		
Compound Name:	IACS-13909	
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This guide provides a comprehensive comparison of the on-target effects of **IACS-13909**, a potent and selective allosteric inhibitor of SHP2, with other alternative SHP2 inhibitors. The information presented is supported by experimental data to aid in the evaluation of its preclinical efficacy.

Introduction to IACS-13909

IACS-13909 is a specific and potent allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the MAPK signaling pathway, which is frequently dysregulated in various cancers. [2][3][4] By binding to an allosteric pocket, IACS-13909 stabilizes SHP2 in an auto-inhibited conformation, thereby blocking downstream signaling and impeding the proliferation of tumors driven by a broad spectrum of receptor tyrosine kinases (RTKs).[1][2][3][4] Preclinical studies have demonstrated its potential in overcoming resistance to targeted therapies, such as osimertinib in non-small cell lung cancer (NSCLC).[2][3][5]

Comparative Analysis of SHP2 Inhibitors

The following table summarizes the in vitro potency of **IACS-13909** in comparison to other notable SHP2 inhibitors.



Compound	Target	IC50 (nM)	Assay Type	Reference
IACS-13909	SHP2	15.7	Biochemical	[6][7][8]
TNO-155	SHP2	11	Biochemical	[9]
RMC-4630	SHP2	~0.6-70	Biochemical	[10][11]
JAB-3068	SHP2	-	-	[12]
SHP099	SHP2	71	Biochemical	[4]

Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant protein or cell line used. A direct head-to-head comparison in the same laboratory setting would provide the most accurate comparative data.

On-Target Validation: Experimental Data

The on-target effect of IACS-13909 is validated through various in vitro and in vivo experiments that demonstrate its ability to specifically inhibit SHP2 and its downstream signaling, leading to anti-proliferative effects in cancer cells.

In Vitro On-Target Effects

Biochemical Assays: IACS-13909 potently inhibits the phosphatase activity of full-length recombinant human SHP2 protein with an IC50 of approximately 15.7 nM.[6][7][8] Its allosteric mechanism is confirmed by its lack of inhibition of the isolated SHP2 phosphatase domain.[13]

Cellular Assays:

- Inhibition of MAPK Pathway Signaling: Treatment of RTK-driven cancer cell lines, such as
 the esophageal cancer cell line KYSE-520, with IACS-13909 leads to a dose-dependent
 decrease in the phosphorylation of ERK (pERK) and MEK (pMEK), key downstream
 effectors of the MAPK pathway.[2][6][7]
- Inhibition of Cell Proliferation: IACS-13909 demonstrates potent anti-proliferative activity in a
 panel of cancer cell lines with activated RTK signaling.[2][6][7] For instance, in KYSE-520
 cells, it potently suppresses cell proliferation.[6][7]



 Clonogenic Survival: In clonogenic assays, which assess the ability of a single cell to form a colony, IACS-13909 significantly reduces the survival of cancer cells.[2]

In Vivo On-Target Effects

Tumor Growth Inhibition: In preclinical mouse xenograft models of human cancers, oral administration of **IACS-13909** has been shown to cause significant tumor growth inhibition (TGI). For example, in a KYSE-520 subcutaneous xenograft model, a daily oral dose of 70 mg/kg resulted in 100% TGI.[4][8][13][14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SHP2 Phosphatase Activity Assay (Biochemical)

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by purified SHP2 enzyme.

- Reagents: Purified full-length recombinant human SHP2 protein, a phosphorylated substrate peptide (e.g., bistyrosyl-phosphorylated peptide), assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., Malachite Green-based phosphate detection kit).
- Procedure: a. Prepare serial dilutions of the test compound (e.g., IACS-13909). b. In a microplate, add the SHP2 enzyme and the test compound at various concentrations. c. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding the phosphorylated substrate. e. Incubate for a specific time (e.g., 60 minutes) at 37°C. f. Stop the reaction and measure the amount of free phosphate released using the detection reagent. g. Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[5][16][17]

Western Blot for pERK and pMEK (Cellular)

This technique is used to detect the levels of phosphorylated ERK and MEK in cell lysates, providing a readout of MAPK pathway activation.



- Cell Culture and Treatment: a. Seed cancer cells (e.g., KYSE-520) in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the SHP2 inhibitor or vehicle for a specified duration (e.g., 2 hours).
- Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), pMEK (Ser217/221), total ERK, and total MEK overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18] [19][20][21]

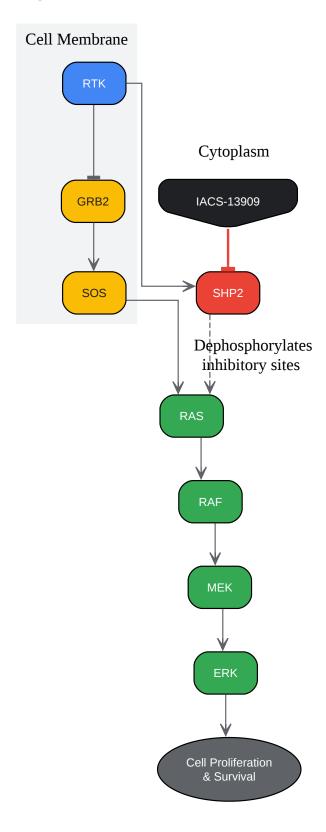
Clonogenic Assay (Cellular)

This assay assesses the long-term proliferative potential of cells after treatment with a cytotoxic agent.

- Cell Seeding: a. Prepare a single-cell suspension of the cancer cell line. b. Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
- Treatment: a. Allow the cells to attach for 24 hours. b. Treat the cells with a range of concentrations of the SHP2 inhibitor or vehicle.
- Colony Formation: a. Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
- Staining and Counting: a. Wash the colonies with PBS. b. Fix the colonies with a solution like methanol:acetic acid (3:1). c. Stain the colonies with crystal violet solution (e.g., 0.5% in methanol). d. Wash the plates with water and allow them to air dry. e. Count the number of colonies (typically defined as a cluster of ≥50 cells). f. Calculate the surviving fraction for each treatment condition relative to the vehicle control.[1][2][22][23]



Visualizations Signaling Pathway



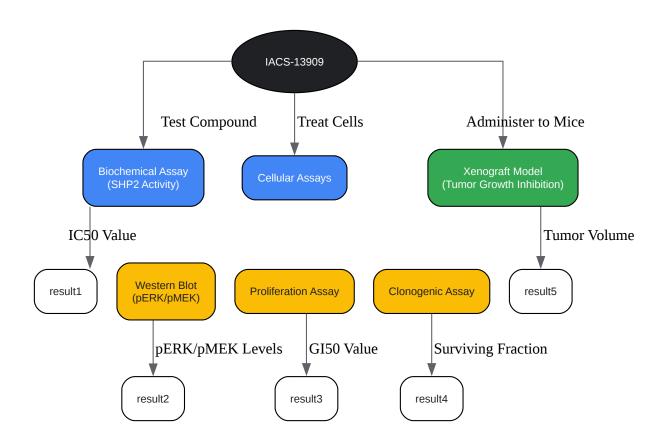


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Caption: IACS-13909 inhibits SHP2, blocking the MAPK signaling pathway.

Experimental Workflow: On-Target Validation



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Caption: Workflow for validating the on-target effects of IACS-13909.

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